molecular formula C7H8S B042178 Benzyl mercaptan CAS No. 100-53-8

Benzyl mercaptan

Cat. No.: B042178
CAS No.: 100-53-8
M. Wt: 124.21 g/mol
InChI Key: UENWRTRMUIOCKN-UHFFFAOYSA-N
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Description

Benzyl mercaptan, also known as phenylmethanethiol, is an organosulfur compound with the chemical formula C₆H₅CH₂SH. It is a colorless liquid with a strong, unpleasant odor reminiscent of garlic or leeks. This compound occurs naturally in trace amounts and is found in substances like coffee and certain wines, contributing to their smoky aroma .

Mechanism of Action

Target of Action

Benzyl mercaptan, an organosulfur compound with the formula C6H5CH2SH , is a common laboratory alkylthiol It is known to be a nucleophilic reagent used in various chemical reactions .

Mode of Action

This compound is used for S-alkylation to give benzyl thioethers . It has been used as a source of the thiol functional group in organic synthesis . Debenzylation can be effected by dissolving metal reduction . The reaction can be represented as follows:

RSCH2C6H5+2H++2e−→RSH+CH3C6H5RSCH_2C_6H_5 + 2H^+ + 2e^- → RSH + CH_3C_6H_5 RSCH2​C6​H5​+2H++2e−→RSH+CH3​C6​H5​

Biochemical Pathways

It is known to play a role in the cleavage of proanthocyanidins into their constitutive subunits . It also contributes to the synthesis of dithiocarboxylic esters in the presence of phosphorus pentasulfide as a catalyst .

Pharmacokinetics

It is known that this compound is a colorless, malodorous liquid with a density of 1.058 g/mL . It is soluble in ethanol and ether, but has low solubility in water . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

This compound’s actions result in the formation of benzyl thioethers . It also plays a role in the cleavage of proanthocyanidins . Moreover, it can be used as a modifier to functionalize the surface of carbon nanotubes (CNT) for enhanced interaction with platinum nanoparticles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It is known to have a boiling point of 195°C and a flash point of 70°C , indicating that it can be volatile at high temperatures. Its action may also be influenced by the presence of other substances, such as benzyl chloride and thiourea, which are used in its preparation . Furthermore, it should be stored in a dry, cool, and well-ventilated place to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Benzyl mercaptan plays a significant role in biochemical reactions. It has been used as a source of the thiol functional group in organic synthesis . It is used for S-alkylation to give benzyl thioethers

Molecular Mechanism

The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Debenzylation can be effected by dissolving metal reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl mercaptan can be synthesized through the reaction of benzyl chloride with thiourea. The initially formed isothiouronium salt undergoes alkaline hydrolysis to yield this compound . The reaction can be summarized as follows:

C6H5CH2Cl+SC(NH2)2[C6H5CH2SC(NH2)2]ClC6H5CH2SH+NH4Cl+CO2C₆H₅CH₂Cl + SC(NH₂)₂ → [C₆H₅CH₂SC(NH₂)₂]Cl → C₆H₅CH₂SH + NH₄Cl + CO₂ C6​H5​CH2​Cl+SC(NH2​)2​→[C6​H5​CH2​SC(NH2​)2​]Cl→C6​H5​CH2​SH+NH4​Cl+CO2​

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products:

    Benzyl disulfide: Formed through oxidation.

    Benzyl alcohol: Formed through reduction.

    Thioethers: Formed through nucleophilic substitution.

Comparison with Similar Compounds

    Thiophenol (C₆H₅SH): Similar to benzyl mercaptan but with the thiol group directly attached to the benzene ring.

    Ethyl mercaptan (C₂H₅SH): A simpler thiol with a shorter carbon chain.

    Methanethiol (CH₃SH): The simplest thiol with only one carbon atom.

Uniqueness of this compound: this compound is unique due to its benzyl group (C₆H₅CH₂-), which provides distinct reactivity and properties compared to other thiols. The presence of the benzyl group allows for specific interactions in organic synthesis and catalysis that are not possible with simpler thiols .

Properties

IUPAC Name

phenylmethanethiol
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InChI

InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
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InChI Key

UENWRTRMUIOCKN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CS
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Molecular Formula

C7H8S
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DSSTOX Substance ID

DTXSID6026664
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Molecular Weight

124.21 g/mol
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Physical Description

Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless or pale-straw-colored mobile liquid with repulsive garlic-like odour
Record name Benzyl mercaptan
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Boiling Point

194-195 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg
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Flash Point

158 °F (70 °C)(Closed cup)
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Solubility

Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether, insoluble in water; soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

1.058 at 20 °C, 1.050-1.058
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Vapor Density

4.28 (Air= 1)
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Vapor Pressure

0.47 [mmHg]
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Color/Form

Colorless liquid, Water-white, mobile liquid

CAS No.

100-53-8, 16528-58-8
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Melting Point

-30 °C
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Record name Phenylmethanethiol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl mercaptan
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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